molecular formula C8H7BrClNO2 B111326 Ethyl 5-bromo-2-chloronicotinate CAS No. 1214332-67-8

Ethyl 5-bromo-2-chloronicotinate

Cat. No. B111326
M. Wt: 264.5 g/mol
InChI Key: CWMNMQNTTWFKAT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-chloronicotinate is a chemical compound with the molecular formula C8H7BrClNO2 . It has a molecular weight of 264.51 . The IUPAC name for this compound is ethyl 5-bromo-2-chloronicotinate .


Synthesis Analysis

The synthesis of Ethyl 5-bromo-2-chloronicotinate involves a reaction with caesium carbonate in dimethylacetamide at 130℃ for 16 hours . The reaction mixture, after cooling to room temperature, is then processed further to obtain the compound .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-2-chloronicotinate can be represented by the InChI code: 1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 . This indicates the presence of bromine, chlorine, nitrogen, and oxygen atoms in the compound.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-chloronicotinate is a solid or liquid compound . The compound should be stored in an inert atmosphere at 2-8°C . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.11 .

Scientific Research Applications

Synthesis Processes and Intermediates

Ethyl 5-bromo-2-chloronicotinate has been investigated in various studies for its synthesis processes and as an intermediate in the production of other compounds. For instance, Qi Zhang, Yao Cheng, and Wang Guang (2011) described the synthesis of 2-chloronicotinicacid, where Ethyl 2-chloronicotinate was a key intermediate. They emphasized the simplicity and high yield of the process, suggesting potential for industrialization (Zhang, Cheng, & Guang, 2011). Additionally, Lan Zhi-li (2007) detailed the synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate for a new insecticide, highlighting its promising industrial route due to simple synthesis and low cost (Zhi-li, 2007).

Chemical Properties and Reactions

Research by Tetsuzo Kato, H. Kimura, and K. Tanji (1978) explored the reactions of Ethyl 4-bromo (and chloro)-3-oxobutanoate with various compounds, providing insights into the chemical properties and potential applications of similar bromo- and chloro-containing esters (Kato, Kimura, & Tanji, 1978).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, the structure and properties of compounds related to Ethyl 5-bromo-2-chloronicotinate have been studied. For example, F. L. Setliff and J. Z. Caldwell (1991) synthesized a series of N-phenylamides of 5-bromo-2-chloronicotinic acid, examining their structures and spectroscopic trends. This research contributes to understanding the potential medicinal applications of these compounds (Setliff & Caldwell, 1991).

Pharmaceutical and Biochemical Research

Further research in pharmaceutical and biochemical applications includes studies on enantiomeric resolution and simulation of related compounds. I. Ali et al. (2016) conducted enantiomeric resolution and simulation studies of four enantiomers of a compound structurally similar to Ethyl 5-bromo-2-chloronicotinate, contributing to the understanding of chiral recognition mechanisms (Ali et al., 2016).

Safety And Hazards

Ethyl 5-bromo-2-chloronicotinate is classified as harmful if swallowed or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 5-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMNMQNTTWFKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-chloronicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Takahashi, H Funami, T Iwaki, H Maruoka… - Bioorganic & Medicinal …, 2015 - Elsevier
… A mixture of ethyl 5-bromo-2-chloronicotinate 29 (27 g, 102 mmol) and 3,4-(methylenedioxy)-benzylamine (30.9 g, 204 mmol) was stirred at 110 C for 15 min. During the reaction a pale …
Number of citations: 12 www.sciencedirect.com
BJ Eduful, SN O'Byrne, L Temme… - Journal of medicinal …, 2021 - ACS Publications
… Prepared following the procedure for 12c using ethyl 5-bromo-2-chloronicotinate 13b (18.0 g, 68.0 mmol). After purification, ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate …
Number of citations: 21 pubs.acs.org
WG HALLENBACH, H SCHWARZ, KG ILG… - ic.gc.ca
The invention relates, inter alia, to compounds of general formula (I), where the groups A1-A4, T, n, W, Q, R1 and B1-B4 have the meanings indicated in the description. Also described …
Number of citations: 0 www.ic.gc.ca
S O'Byrne, L Temme, CRM Asquith, Y Liang, A Picado… - 2020 - chemrxiv.org
… Prepared following the procedure for 12c using ethyl 5-bromo-2-chloronicotinate 13b (18.0 g, 68.0 mmol). After purification ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate 13c …
Number of citations: 2 chemrxiv.org

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